(+)-Darunavir - 1399859-60-9

(+)-Darunavir

Catalog Number: EVT-1477649
CAS Number: 1399859-60-9
Molecular Formula: C27H37N3O7S
Molecular Weight: 547.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(+)-Darunavir is a nonpeptidic protease inhibitor, categorized as an antiretroviral drug. [] Its primary role in scientific research revolves around its function as an HIV-1 protease inhibitor. [, ]

Future Directions
  • Development of Novel Drug Delivery Systems: Exploring innovative drug delivery systems, such as nanoformulations, could enhance (+)-Darunavir's effectiveness, particularly in targeting HIV reservoirs in the brain. []
  • Understanding the Role of Minority Species: Further research is needed to elucidate the contribution of resistant minority species to (+)-Darunavir treatment failure, potentially utilizing advanced sequencing technologies. []
  • Investigating the Impact on Neutrophils and Platelets: More research is needed to understand the impact of (+)-Darunavir on neutrophil and platelet function, particularly in the context of persistent immune activation and cardiovascular risk in HIV-infected individuals. []

Ritonavir

Compound Description: Ritonavir is an antiretroviral drug from the protease inhibitor class. It is primarily used in conjunction with other protease inhibitors, including Darunavir, as a pharmacokinetic enhancer. Ritonavir inhibits the cytochrome P450 3A4 enzyme, which is responsible for the metabolism of many drugs, including protease inhibitors. By inhibiting this enzyme, Ritonavir slows down the breakdown of other protease inhibitors, allowing them to stay in the body at higher levels for longer periods [].

Relevance: Ritonavir is frequently co-administered with (+)-Darunavir to increase its bioavailability and half-life, thereby enhancing its therapeutic efficacy [, , , , ]. This combination is particularly important for (+)-Darunavir, which has a relatively short half-life when administered alone.

Cobicistat

Compound Description: Cobicistat is a pharmacoenhancer similar in function to Ritonavir. It is a potent mechanism-based inhibitor of cytochrome P450 3A enzymes, particularly CYP3A4 []. This inhibition leads to increased plasma concentrations of co-administered drugs that are metabolized by CYP3A4, such as protease inhibitors.

Relevance: Cobicistat is used as a pharmacokinetic booster for (+)-Darunavir, similar to Ritonavir [, , ]. It improves the pharmacokinetic profile of (+)-Darunavir, allowing for once-daily dosing and potentially simplifying HIV treatment regimens.

Lopinavir

Relevance: Lopinavir shares the same mechanism of action as (+)-Darunavir, targeting the HIV protease enzyme to inhibit viral replication []. It is considered a relevant compound in the context of comparative studies examining the efficacy and safety of different protease inhibitor-based regimens [].

Amprenavir

Relevance: Amprenavir is structurally related to (+)-Darunavir and belongs to the same class of antiretroviral drugs []. It is mentioned in the context of adverse dermatological reactions associated with protease inhibitors, highlighting the potential for such effects with this class of drugs.

Atazanavir

Relevance: Atazanavir belongs to the same class of antiretroviral drugs as (+)-Darunavir [, , , ]. It is often discussed in research related to drug interactions and resistance mutations, providing insights into potential challenges and considerations in HIV treatment.

Nelfinavir

Relevance: Nelfinavir is structurally similar to (+)-Darunavir and shares a similar mechanism of action []. It is mentioned in research pertaining to the evolution of HIV protease and the emergence of drug resistance mutations.

Indinavir

Relevance: Indinavir is a first-generation protease inhibitor, structurally related to (+)-Darunavir, and is relevant in discussions about drug resistance evolution in HIV []. Its inclusion in the research underscores the ongoing need for new antiretroviral agents with higher barriers to resistance.

Saquinavir

Relevance: As a protease inhibitor, Saquinavir shares its mechanism of action with (+)-Darunavir and is often discussed in studies exploring drug resistance mutations and the development of new therapies [].

Tipranavir

Relevance: Tipranavir represents a second-generation protease inhibitor with structural similarities to (+)-Darunavir []. Its inclusion in the research emphasizes the importance of understanding resistance patterns and treatment options in complex HIV cases.

Fosamprenavir

Relevance: Fosamprenavir, like (+)-Darunavir, targets the HIV protease enzyme, making it a structurally and functionally related compound []. Research involving Fosamprenavir often focuses on overcoming drug resistance and improving treatment outcomes.

Overview

(+)-Darunavir is a nonpeptide protease inhibitor primarily used in the treatment of human immunodeficiency virus (HIV) infection. It is recognized for its effectiveness against HIV strains resistant to other protease inhibitors. The compound is classified as a second-generation protease inhibitor and is marketed under the name Prezista. Darunavir's structure allows it to bind effectively to the active site of HIV protease, inhibiting viral replication.

Source and Classification

Darunavir is derived from the structure of earlier protease inhibitors but features a unique bicyclic structure that enhances its potency and selectivity. It belongs to the class of antiretroviral medications and is specifically categorized as a protease inhibitor, which blocks the activity of the HIV-1 protease enzyme, critical for viral maturation.

Synthesis Analysis

Methods and Technical Details

The synthesis of (+)-Darunavir involves several key steps, often utilizing advanced organic chemistry techniques. A notable method includes a three-step synthesis process that can be executed in a single pot, significantly simplifying production:

  1. Preparation of Tetrahydrofuranol Derivative: This step involves synthesizing (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol from simpler precursors.
  2. Coupling Reaction: The tetrahydrofuranol derivative is coupled with a specific amine derivative to form an intermediate.
  3. Final Conversion: The intermediate undergoes further reactions to yield (+)-Darunavir.

This streamlined approach not only reduces the number of required steps but also enhances yield and purity by minimizing potential side reactions and impurities .

Molecular Structure Analysis

Structure and Data

The molecular formula for (+)-Darunavir is C23H30N2O5SC_{23}H_{30}N_2O_5S, with a molecular weight of approximately 430.56 g/mol. The compound features a complex bicyclic structure that includes:

  • A sulfonamide group
  • Several chiral centers contributing to its stereochemistry

The structural representation highlights its two fused rings, which are crucial for its biological activity against HIV .

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of (+)-Darunavir involves multiple chemical transformations, including:

  • Reduction Reactions: These are used to convert esters to alcohols and lactones to diols.
  • Cyclization Reactions: Acid-catalyzed cyclizations form the fused tetrahydrofuran rings.
  • Purification Steps: Techniques such as silica gel chromatography are employed to isolate high-purity intermediates and final products.

Each reaction must be carefully controlled to maximize yield and minimize impurities, which can arise from regioisomeric or diastereomeric variations during synthesis .

Mechanism of Action

Process and Data

(+)-Darunavir exerts its antiviral effect by competitively inhibiting the HIV-1 protease enzyme. This enzyme is essential for processing viral proteins into functional forms necessary for viral replication. By binding to the active site of HIV protease, darunavir prevents the cleavage of viral polyproteins, thereby inhibiting the maturation of infectious viral particles.

The binding affinity of darunavir is significantly enhanced due to its unique structural features, allowing it to remain effective against strains resistant to other protease inhibitors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Darunavir exhibits low solubility in water but can be complexed with cyclodextrins to enhance solubility.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point ranges around 120–130 °C, indicating solid-state stability.

Analytical methods such as high-performance liquid chromatography coupled with mass spectrometry are commonly used for quality control and quantification in pharmaceutical formulations .

Applications

Scientific Uses

(+)-Darunavir is primarily used in clinical settings for treating HIV/AIDS. Its applications extend beyond direct antiviral activity; research continues into its potential use in combination therapies with other antiretroviral agents to enhance efficacy and reduce resistance development.

Additionally, ongoing studies explore darunavir analogs designed through computational methods aimed at improving potency or reducing side effects associated with existing formulations .

Chemical Profile and Physicochemical Characterization of (+)-Darunavir

Structural Elucidation of (+)-Darunavir

Stereochemical Configuration and IUPAC Nomenclature

(+)-Darunavir ((3R,3aS,7aS)-N-((S)-1-((3R,4S)-4-((N-((S)-2-(cyclopropylamino)-3,4-dioxo-1-((S)-oxiran-2-yl)butyl)sulfonamido)-3-hydroxy-1-phenylbutan-2-yl)decahydro-1H-cyclopenta[b]pyridine-3a-carboxamide) is a synthetic nonpeptidic protease inhibitor characterized by a complex stereochemistry essential for its antiretroviral activity. The molecule contains six chiral centers, with the bis-tetrahydrofuranylurethane (bis-THF) moiety and hydroxyethylamine scaffold contributing critically to its three-dimensional architecture and binding specificity. The absolute configuration at these centers governs its complementary interactions with the asymmetric binding pocket of the HIV-1 protease enzyme. The systematic IUPAC name reflects this intricate stereochemistry, explicitly defining the R or S configuration at each chiral carbon to precisely describe the molecule's spatial arrangement [1] [3].

Table 1: Chiral Centers and Configurations in (+)-Darunavir

Chiral Center LocationStereochemical ConfigurationStructural Role
Bis-THF ring junction3R, 3aS, 7aSAnchors protease flap interactions
Hydroxyethylamine carbonSMimics transition-state tetrahedral geometry
Sulfonamide attachment3R, 4SOptimizes hydrogen bonding network
Cyclopropylamino linkageSEnhances binding pocket complementarity

X-ray Crystallography and Diffraction Patterns

High-resolution X-ray crystallography studies have resolved the three-dimensional structure of darunavir bound to HIV-1 protease mutants, revealing critical binding motifs and conformational adaptability. A landmark study (PDB ID: 6OGR) resolved the complex of a darunavir-resistant protease (P30) with analog GRL-142 at an exceptional 1.28 Å resolution (R-value free: 0.229). The crystal belonged to the P61 space group with unit cell dimensions a = b = 62.845 Å, c = 81.808 Å, and γ = 120°. The electron density maps unequivocally demonstrated darunavir's ability to maintain extensive hydrogen-bonding networks with protease backbone atoms despite resistance mutations, particularly through its bis-THF oxygen atoms and carbamate NH group. Notably, in highly resistant mutants like PRP51-D25N (PDB ID: 6MK9, resolution 1.70 Å), darunavir adopts an atypical perpendicular binding orientation within the active site cavity, forming only two direct hydrogen bonds compared to eleven observed in wild-type complexes. This crystallographic evidence highlights darunavir's structural plasticity in accommodating mutations while retaining inhibitory function [1] [3] [4].

Table 2: Key Crystallographic Parameters of Darunavir-Protease Complexes

PDB IDResolution (Å)Space GroupUnit Cell Parameters (Å, °)Mutations PresentBinding Characteristics
6OGR1.28P61a=b=62.845, c=81.808, γ=120P30Extensive H-bond network
6MK91.70P61a=b=62.799, c=82.806, γ=120PRP51-D25NPerpendicular orientation
Wild-Type~1.0P212121a=50.6, b=58.3, c=61.7None11 H-bonds

Physicochemical Properties

Solubility in Aqueous and Organic Solvents

(+)-Darunavir ethanolate exhibits intrinsically low aqueous solubility (approximately 0.13–0.18 mg/mL at 25°C), posing significant formulation challenges. This poor solubility stems from its high molecular weight (MW: 547.66 g/mol for free base; 593.73 g/mol for ethanolate), extensive hydrophobic surface area, and crystalline packing. In contrast, darunavir demonstrates significantly enhanced solubility in various organic solvents due to disruption of crystal lattice energy and favorable solvation of lipophilic moieties. It is freely soluble in methanol (>50 mg/mL), ethanol (>25 mg/mL), and acetonitrile, moderately soluble in ethyl acetate and acetone, and sparingly soluble in aliphatic alkanes like n-hexane and n-heptane. The ethanolate solvate form further influences solubility behavior due to the stoichiometric incorporation of ethanol molecules within the crystal lattice [2] [5] [8].

Table 3: Solubility Profile of (+)-Darunavir Ethanolate

Solvent SystemSolubility (mg/mL, 25°C)Classification
Water0.13 - 0.18Very slightly soluble
0.1N HCl~0.15Very slightly soluble
Phosphate buffer (pH 7)~0.14Very slightly soluble
Methanol>50Freely soluble
Ethanol>25Freely soluble
Acetonitrile~20Soluble
Ethyl Acetate5-10Moderately soluble
Acetone5-10Moderately soluble
Dichloromethane~15Soluble
n-Hexane / n-Heptane<0.1Sparingly soluble

pH-Dependent Solubility Behavior

Unlike many ionizable pharmaceuticals, darunavir exhibits pH-independent solubility across the physiologically relevant range (pH 1-12). This unique behavior arises from the absence of ionizable functional groups with pKa values between 1 and 12; the molecule possesses only very weakly basic (aniline-like) and acidic (sulfonamide) groups with pKa values outside this range. Consequently, solubility remains consistently low (<0.2 mg/mL) regardless of pH. However, solid-state transformations occur under extreme humidity: Darunavir ethanolate undergoes desolvation upon thermal stress, leading to amorphization, while exposure to high relative humidity (>80% RH) triggers conversion to a hydrate form. These phase changes can indirectly influence dissolution kinetics without altering the intrinsic pH-solubility relationship. Acid/base-induced degradation becomes significant only under forced conditions (strong acids or bases), primarily involving hydrolysis of the carbamate and sulfonamide linkages [2] [5].

Partition Coefficient (Log Kow) and Lipophilicity

Darunavir is a highly lipophilic molecule, reflected in its experimentally determined octanol/water partition coefficient (Log P). Measured values include a Log P of 2.02 (indicating preferential partitioning into organic phases) and an apparent distribution coefficient (Log D7.4) of approximately 1.49 in octanol/phosphate buffer (pH 7.0) systems. This significant lipophilicity (octanol/buffer partition ratio ≈ 292) directly correlates with its membrane permeability and intestinal absorption profile. The molecule's lipophilic nature is structurally conferred by its aromatic phenyl and benzothiazole rings, hydrophobic cyclopentane and cyclopropyl groups, and aliphatic alkyl chains. While essential for membrane penetration, this high lipophilicity contributes to its low aqueous solubility, necessitating formulation strategies like amorphous solid dispersions or lipid-based systems to enhance dissolution and bioavailability [5] [8].

Spectroscopic Characterization

Infrared (IR) Absorption Signatures

The infrared spectrum of (+)-darunavir ethanolate provides a fingerprint of its functional groups through characteristic vibrational modes. Key IR absorption bands include:

  • Sulfonyl Stretches: Strong, distinct asymmetric (S=O) vibrations at 1360 cm⁻¹ and symmetric (S=O) vibrations at 1165 cm⁻¹, indicative of the -SO2-N< moiety.
  • Carbamate and Urethane Carbonyls: Sharp C=O stretches at 1705 cm⁻¹ (carbamate) and 1720 cm⁻¹ (urethane), demonstrating hydrogen-bonding capability.
  • Amide Bands: N-H bending vibrations near 1540 cm⁻¹ (amide II) and C=O stretch at 1650 cm⁻¹ (amide I), confirming secondary amide linkages.
  • Hydroxyl Group: Broad O-H stretch centered around 3450 cm⁻¹, attributable to both the ethanol solvate molecule and the drug's own hydroxyl group.
  • Aliphatic C-H Stretches: Bands between 2850–2970 cm⁻¹ from methyl and methylene groups.
  • Ether Linkages: C-O-C asymmetric stretches near 1100 cm⁻¹ from the bis-THF moiety.These spectral features provide definitive identification of the compound and are crucial for distinguishing crystalline darunavir ethanolate from amorphous forms or degradation products, which exhibit peak broadening or shifts [5] [6].

Table 4: Characteristic Infrared Absorption Bands of (+)-Darunavir Ethanolate

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3450Broadν(O-H)Ethanolate OH / drug OH
2970, 2870Mediumνas(C-H), νs(C-H)Aliphatic CH₃, CH₂
1720Sharpν(C=O)Urethane carbonyl
1705Sharpν(C=O)Carbamate carbonyl
1650Sharpν(C=O)Amide I (secondary amide)
1540Mediumδ(N-H) + ν(C-N)Amide II
1360Strongνas(SO₂)Sulfonyl asymmetric stretch
1165Strongνs(SO₂)Sulfonyl symmetric stretch
1100Mediumνas(C-O-C)Bis-THF ether linkage

Ultraviolet-Visible (UV-Vis) Spectral Analysis

The UV-Vis spectrum of (+)-darunavir is dominated by its aromatic chromophores. It exhibits a primary absorption maximum (λmax) at 267 nm in methanol, attributed to π→π* transitions within the benzothiazole and aniline-derived aromatic systems. Molar absorptivity (ε) at this wavelength is approximately 18,000 L·mol⁻¹·cm⁻¹, allowing sensitive quantitative analysis via HPLC-UV detection. A secondary, less intense band appears near 225 nm, arising from n→π* transitions involving non-bonding electrons on the sulfonyl oxygen atoms. The spectrum shows significant solvatochromic shifts: λmax shifts to 265 nm in acetonitrile and 263 nm in water, reflecting changes in solvent polarity and hydrogen-bonding capacity. These spectral properties facilitate the development of validated analytical methods for darunavir quantification in pharmaceutical products and biological matrices. Furthermore, UV spectroscopy studies of darunavir's interaction with cytochrome P450 (CYP3A) reveal characteristic spectral perturbations (Type I difference spectra), indicating direct binding to the heme iron's coordination sphere, consistent with its role as a CYP3A substrate and inhibitor [7] [8].

Table 5: UV-Vis Spectral Characteristics of (+)-Darunavir

Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition TypeOrigin
Methanol267~18,000π→π*Benzothiazole/aniline
Methanol225~9,500n→π/π→πSulfonyl/amide
Acetonitrile265~17,500π→π*Benzothiazole/aniline
Water (pH 7)263~16,000π→π*Benzothiazole/aniline
CYP3A-bound~390 (Soret shift)--Charge transferHeme iron coordination

Properties

CAS Number

1399859-60-9

Product Name

(+)-Darunavir

IUPAC Name

[(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2R,3S)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

Molecular Formula

C27H37N3O7S

Molecular Weight

547.66

InChI

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m1/s1

SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.